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4H,6H-thieno[3,4-c]isoxazol-3-amine

Cat. No.: B1336931
CAS No.: 884325-47-7
M. Wt: 142.18 g/mol
InChI Key: AJGJMXCWYPBNBJ-UHFFFAOYSA-N
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Description

Contextualizing Fused Heterocycles in Chemical Research

Fused heterocyclic systems are complex ring structures where two or more heterocyclic rings share one or more common atoms. researchgate.net This fusion imparts a rigid and planar structure to the molecule, which can enhance its interaction with biological targets. researchgate.net These compounds are vital in medicinal chemistry, organic synthesis, and material sciences due to their distinct structural features and diverse chemical properties. researchgate.net The presence of multiple heteroatoms within the fused rings introduces varied functionalization possibilities and enhances their reactivity, making them versatile building blocks for the synthesis of complex molecules. researchgate.net Many pharmaceuticals and natural products feature fused heterocyclic systems as their core structure, underscoring their significance in drug development. researchgate.net

Significance of Thiophene- and Isoxazole-Containing Scaffolds in Organic Synthesis

The two constituent rings of 4H,6H-thieno[3,4-c]isoxazol-3-amine, thiophene (B33073) and isoxazole (B147169), are themselves privileged scaffolds in organic and medicinal chemistry.

Thiophene , a five-membered sulfur-containing heterocycle, is a common building block in drug development. nih.gov Its metabolism can sometimes lead to reactive metabolites, making it a "structural alert" in drug design. nih.gov However, the inclusion of a thiophene moiety does not inherently lead to toxicity, as metabolic pathways and detoxification systems play a significant role. nih.gov Thiophene derivatives have shown a wide range of biological activities, and their structural modifications are a key area of research in the pursuit of new therapeutic agents. scielo.brnih.govnih.govnih.gov

Isoxazole , a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is another critical pharmacophore. researchgate.netnih.gov The isoxazole ring is found in numerous marketed drugs and is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The development of new synthetic methods for functionalized isoxazoles is an active area of research, driven by the quest for derivatives with enhanced bioactivity. researchgate.net

The combination of these two scaffolds into a fused system like thienoisoxazole is a strategic approach in medicinal chemistry to explore novel chemical space and potentially discover compounds with unique pharmacological profiles.

Research Landscape of this compound and its Analogs

Direct academic research focusing specifically on the synthesis, reactivity, and biological applications of this compound appears to be limited, with its presence primarily noted in chemical databases. uni.luepa.govhit2lead.com

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₅H₆N₂OS uni.lu
CAS Number 884325-47-7 epa.govhit2lead.com
Monoisotopic Mass 142.02008 Da uni.lu
SMILES C1C2=C(ON=C2CS1)N uni.lu
InChIKey AJGJMXCWYPBNBJ-UHFFFAOYSA-N uni.lu

The broader research landscape, however, is rich with studies on analogous fused thieno and isoxazole systems, which provides a valuable context for the potential of this compound. For instance, research on thieno[2,3-d]pyrimidine (B153573) derivatives has yielded compounds with significant anticancer activity. scielo.br Similarly, studies on thieno[3,2-c]pyrazol-3-amine derivatives have identified potent inhibitors of glycogen (B147801) synthase kinase 3β, a target for Alzheimer's disease. nih.gov

The synthesis of various fused isoxazole and thieno-heterocyclic systems is an active field. For example, fused isoxazoline/isoquinolinone hybrids have been synthesized and evaluated for their antifungal activity. mdpi.com The synthesis of thieno[2,3-d]isothiazoles has been explored for their potential as plant activators. researchgate.net These examples highlight the chemical tractability and the diverse biological applications of fused systems containing thiophene and isoxazole rings.

Table 2: Biological Activities of Representative Thiophene and Isoxazole Scaffolds

Scaffold Biological Activity Reference
Thieno[2,3-d]pyrimidine Anticancer scielo.brnih.gov
Thieno[3,2-c]pyrazole GSK-3β inhibition (Alzheimer's) nih.gov
Fused Isoxazoline/Isoquinolinone Antifungal mdpi.com
Isoxazole derivatives Anti-inflammatory, Anticancer, Antimicrobial nih.govresearchgate.net
Thieno-thiazole derivatives Anticancer, Kinase inhibition nih.gov

While dedicated studies on this compound are not prominent in the current literature, the well-established significance of its constituent scaffolds and the diverse activities of its structural analogs suggest that it remains a compound of interest for future exploration in medicinal and materials chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2OS B1336931 4H,6H-thieno[3,4-c]isoxazol-3-amine CAS No. 884325-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dihydrothieno[3,4-c][1,2]oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-5-3-1-9-2-4(3)7-8-5/h1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGJMXCWYPBNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(ON=C2CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429299
Record name 4H,6H-thieno[3,4-c]isoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884325-47-7
Record name 4H,6H-thieno[3,4-c]isoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 4h,6h Thieno 3,4 C Isoxazol 3 Amine

Reactions Involving the Amino Group (at C3)

The primary amino group at the C3 position is a key handle for derivatization, acting as a potent nucleophile and a partner in condensation reactions.

The lone pair of electrons on the nitrogen atom of the C3-amino group allows it to act as a strong nucleophile. libretexts.org This nucleophilicity facilitates reactions with various electrophiles, most notably alkyl halides. In a typical nucleophilic substitution reaction, the amine attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. youtube.comyoutube.com

This process, however, can be challenging to control. The initial product, a secondary amine, still possesses a lone pair and can compete with the starting primary amine to react with another molecule of the alkyl halide. libretexts.orgyoutube.com This can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com

Table 1: Potential Products of Nucleophilic Substitution with an Alkyl Halide (R-X)

ReactantProduct TypeGeneral Structure
4H,6H-thieno[3,4-c]isoxazol-3-aminePrimary Amine (Starting Material)Thieno[3,4-c]isoxazol-NH₂
Primary Amine + R-XSecondary Amine SaltThieno[3,4-c]isoxazol-NH₂⁺R X⁻
Secondary Amine SaltSecondary Amine (Free Base)Thieno[3,4-c]isoxazol-NHR
Secondary Amine + R-XTertiary Amine SaltThieno[3,4-c]isoxazol-NH⁺R₂ X⁻
Tertiary Amine SaltTertiary Amine (Free Base)Thieno[3,4-c]isoxazol-NR₂
Tertiary Amine + R-XQuaternary Ammonium SaltThieno[3,4-c]isoxazol-N⁺R₃ X⁻

To achieve selective mono-alkylation, strategies such as using a large excess of the amine or employing alternative methods like the Gabriel synthesis with a suitable precursor are often necessary. libretexts.org

The amino group is a versatile building block for constructing novel heterocyclic systems through condensation and cyclization reactions. It can react with dicarbonyl compounds, or their equivalents, to form new fused rings.

Research on analogous amino-thieno fused systems provides insight into these potential transformations. For instance, 3-amino-thieno-fused heterocycles have been shown to react with various reagents to build complex molecular architectures. researchgate.net The reaction of 3-amino-4-imino-4H-thieno[3,4-c] researchgate.netbenzopyran with β-dicarbonyl compounds leads to N-acyl derivatives, and in some cases, subsequent cyclization products. researchgate.net

Similarly, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes condensation with hydrazine (B178648) to form a carbohydrazide, which can be further cyclized with reagents like carbon disulfide (CS₂) to yield oxadiazole or triazole derivatives. researchgate.net Such reactions highlight the potential of the amino group in this compound to participate in heterocyclization, leading to novel fused systems with potential applications in medicinal chemistry and material science. The reaction of 4-oxo-4H-pyrido(3',2':4,5)thieno(3,2-d)-1,3-oxazines with amines can yield a variety of products, including amidines and fused pyrimidines, depending on the reaction conditions. nih.gov

Modifications of the Thiophene (B33073) Ring within the Fused System

The thiophene ring is susceptible to modification, particularly through metallation followed by reaction with an electrophile. This approach allows for the introduction of various functional groups onto the thiophene portion of the scaffold.

A common strategy involves deprotonation using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a lithiated intermediate. This potent nucleophile can then be quenched with a suitable electrophile. A study on the synthesis of thieno[2,3-d]isothiazoles demonstrated this principle effectively. Starting from a dibromothiophene, a lithiation-carboxylation sequence was used to install an ester group onto the thiophene ring. The lithiation was performed with LDA at low temperatures, followed by quenching with dry carbon dioxide as the electrophile. researchgate.net

Table 2: Example of Thiophene Functionalization via Lithiation

Starting Material AnalogueReagentsIntermediateElectrophileFinal Product AnalogueReference
3-methylthieno[2,3-d]isothiazole1. LDA, THF, -50 °CLithiated thienoisothiazole2. CO₂(g), -100 °C3-methylthieno[2,3-d]isothiazole-5-carboxylic acid researchgate.net

This methodology could be applied to this compound (after suitable protection of the amine) to functionalize the thiophene ring at one of the available carbon positions.

Modifications of the Isoxazole (B147169) Ring within the Fused System

The isoxazole ring, while generally stable, can undergo specific ring-opening or ring-transformation reactions under certain conditions. One notable reaction is metal-catalyzed ring expansion. For example, molybdenum hexacarbonyl, Mo(CO)₆, has been used to mediate the ring expansion of isoxazoles into 4-pyridones. nih.gov In this process, the N-O bond of the isoxazole is cleaved, and the resulting intermediate rearranges to form a six-membered pyridine (B92270) ring system. nih.gov Applying such a strategy to this compound could potentially transform the fused isoxazole ring into a pyridone ring, leading to a thienopyridine derivative.

The synthesis of isoxazole rings often involves the condensation of a β-ketoester with hydroxylamine (B1172632). nih.govnih.gov The stability and reactivity of the isoxazole ring in the fused system can be influenced by the substituents on the neighboring thiophene ring.

Functionalization of the Fused System through Electrophilic and Nucleophilic Pathways

Functionalization of the bicyclic core can be achieved through various electrophilic and nucleophilic pathways beyond those already mentioned.

Electrophilic Substitution: The electron-rich nature of the thiophene ring makes it a target for electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation. In related thieno-fused systems like 4H-thieno[3,2-c]chromenes, electrophilic substitution has been shown to occur regioselectively on the thiophene ring. researchgate.net For this compound, the directing effects of the fused isoxazole, the sulfur atom, and the amino group would collectively influence the position of substitution.

Nucleophilic Pathways: As discussed in Section 3.2, the most powerful nucleophilic pathway for functionalizing the thiophene ring is through directed ortho-metallation (DoM). This involves using a directing group to guide a strong base to deprotonate a specific, adjacent position, creating a nucleophilic center that can react with various electrophiles. researchgate.net This method provides excellent regiocontrol, which is often difficult to achieve with classical electrophilic substitution. The synthesis of substituted thieno[2,3-d]isothiazoles from 3,4-dibromothiophene (B32776) showcases the utility of such nucleophilic intermediates in building molecular complexity. researchgate.net

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 4H,6H-thieno[3,4-c]isoxazol-3-amine provides information about the chemical environment of the protons. The protons on the thiophene (B33073) ring and the methylene (B1212753) groups adjacent to the sulfur and nitrogen atoms exhibit characteristic chemical shifts and coupling patterns. The amine protons typically appear as a broad singlet. Although specific spectral data for this exact compound is not widely available in the provided search results, general principles of ¹H NMR can be applied to predict the expected spectrum.

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Methylene (C4-H) 3.0 - 4.0 Triplet ~5-7
Methylene (C6-H) 4.0 - 5.0 Triplet ~5-7

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. For instance, the carbon atom double-bonded to nitrogen in the isoxazole (B147169) ring (C3) would appear at a significantly different chemical shift compared to the sp³ hybridized methylene carbons (C4 and C6).

A supporting information document provides ¹³C NMR data for a related compound, which can offer insights into the expected chemical shifts for this compound. rsc.org

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (ppm)
C3 150 - 160
C3a 110 - 120
C4 25 - 35
C6 45 - 55

Note: These are predicted values based on general knowledge and data from similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignment by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, such as the protons on the adjacent methylene groups (C4-H and C6-H).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions would include:

N-H stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.compressbooks.pub

C=N stretching: The carbon-nitrogen double bond in the isoxazole ring would exhibit a stretching vibration in the range of 1690-1640 cm⁻¹.

C-S stretching: The stretching of the carbon-sulfur bond in the thiophene ring would appear in the fingerprint region, typically around 700-600 cm⁻¹.

N-H bending: The bending vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com

Characteristic IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine) 3500 - 3300 Medium
C-H Stretch (alkane) 2960 - 2850 Medium to Strong
C=N Stretch (isoxazole) 1690 - 1640 Medium
N-H Bend (amine) 1650 - 1580 Variable
C-N Stretch 1335 - 1250 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula of this compound is C₅H₆N₂OS, giving it a monoisotopic mass of approximately 142.02 g/mol . uni.lu

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would be characteristic of the thienoisoxazole ring system. Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable molecules or radicals. sapub.orgresearchgate.net For this compound, potential fragmentation could include the loss of the amine group, cleavage of the isoxazole ring, or fragmentation of the thiophene ring.

Predicted Mass Spectrometry Data:

m/z Possible Fragment
142 [M]⁺
125 [M - NH₃]⁺
98 [M - C₂H₂N]⁺

Note: The relative intensities of these fragments would depend on the ionization method used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are related to the extent of conjugation. The thieno[3,4-c]isoxazole ring system contains conjugated double bonds, which will result in absorption in the UV-Vis region. The presence of the amine group, an auxochrome, can cause a bathochromic (red) shift in the absorption maximum.

The absorption spectrum is expected to show π → π* transitions associated with the conjugated system. nih.govnih.gov The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. researchgate.net

Predicted UV-Vis Absorption Data:

Transition Predicted λ_max (nm)

Note: This is an estimated range, and the actual λ_max would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Analysis and Stereochemical Assignment

X-ray crystallography stands as the gold standard for the unambiguous determination of the solid-state structure of a crystalline compound. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles. This information is crucial for confirming the connectivity of the atoms, identifying the conformation of the molecule, and establishing the stereochemistry of any chiral centers.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

For a compound like this compound, X-ray crystallography would definitively confirm the fused thieno[3,4-c]isoxazole ring system and the position of the amine substituent. Furthermore, it would reveal the conformation of the dihydrothiophene and isoxazole rings. For instance, in a study of a related dihydroisoxazole (B8533529) derivative, X-ray diffraction confirmed that the isoxazole ring adopted an envelope conformation. nih.gov

The crystal packing, which describes how individual molecules are arranged in the crystal lattice, is also elucidated. This can reveal important intermolecular interactions such as hydrogen bonding. In the case of this compound, the amine group and the nitrogen and oxygen atoms of the isoxazole ring could participate in hydrogen bonding, which would be clearly identified and characterized by X-ray crystallography. For example, the crystal structure of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo rsc.orgresearchgate.netthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide revealed both intra- and intermolecular hydrogen bonds that stabilize the crystal structure. mdpi.com

A hypothetical table of crystallographic data that could be obtained for this compound is presented below, based on data typically reported for similar heterocyclic compounds. mdpi.com

Parameter Hypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1290
Z4
Density (calculated) (g/cm³)1.45
R-factor0.045

Table 1: Hypothetical Crystallographic Data for this compound

The absolute configuration of chiral centers can also be determined using anomalous dispersion effects in X-ray diffraction, which is particularly important for stereochemical assignment. nih.gov

Advanced Spectroscopic Techniques (e.g., Rotational Spectroscopy for Gas-Phase Characterization)

While X-ray crystallography provides a detailed picture of a molecule in the solid state, its conformation can be influenced by crystal packing forces. To understand the intrinsic properties of a molecule, free from intermolecular interactions, gas-phase techniques such as rotational spectroscopy are employed.

Rotational spectroscopy, often performed using microwave radiation, measures the transition energies between quantized rotational states of a molecule in the gas phase. These transition frequencies are exquisitely sensitive to the moments of inertia of the molecule, which in turn are determined by its mass distribution and geometry. By analyzing the rotational spectrum, highly precise rotational constants can be determined. These constants are then used to derive the molecular structure, including bond lengths and angles, with exceptional accuracy.

For a molecule like this compound, rotational spectroscopy could distinguish between different possible conformers that might exist in the gas phase. For example, the puckering of the dihydrothiophene ring or the orientation of the amine group could lead to different stable conformations. A study on N-methyl-3-piperidinol, a six-membered heterocyclic compound, used rotational spectroscopy to identify and characterize multiple conformers arising from ring puckering and substituent orientation. aip.org

The high resolution of rotational spectroscopy also allows for the observation of fine and hyperfine structures in the spectra. For instance, the presence of a nitrogen atom in this compound would lead to nuclear quadrupole hyperfine splitting in the rotational transitions, which can provide information about the electronic environment of the nitrogen nucleus. aanda.org

A hypothetical set of rotational constants that could be determined for a specific conformer of this compound is shown in the table below. The analysis of these constants would lead to a precise gas-phase structure.

Parameter Hypothetical Value
Rotational Constant A (MHz)3500
Rotational Constant B (MHz)1800
Rotational Constant C (MHz)1300
Dipole Moment μa (D)2.5
Dipole Moment μb (D)1.2
Dipole Moment μc (D)0.5

Table 2: Hypothetical Rotational Spectroscopy Data for this compound

Computational and Theoretical Studies on 4h,6h Thieno 3,4 C Isoxazol 3 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For heterocyclic systems such as thieno[3,4-c]isoxazol-3-amine, these calculations can elucidate a wide range of properties, from the most stable three-dimensional arrangement of atoms to its reactivity profile.

Density Functional Theory (DFT) has become a prevalent computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to investigate the electronic properties of molecules containing sulfur and nitrogen heteroatoms. arabjchem.org

The first step in most computational studies is geometry optimization, which involves finding the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For molecules related to 4H,6H-thieno[3,4-c]isoxazol-3-amine, this is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311G(d,p) or 6-311++G(2d,2p). researchgate.nettaylorfrancis.com

The optimization process yields critical data on the molecule's structure, including bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in studies of similar aminothiophenol isomers, the bond lengths between carbon and sulfur atoms and the angles involving the amine and thiol groups are precisely calculated to understand the molecule's conformation. researchgate.net This analysis provides a detailed three-dimensional picture of the electronic structure, which is the foundation for understanding all other chemical properties.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. arabjchem.orgnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily polarized, indicating higher chemical reactivity and lower kinetic stability. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. arabjchem.org These parameters are widely used in computational studies of heterocyclic compounds to predict their behavior. researchgate.netatlantis-press.com

Table 1: Global Reactivity Parameters Derived from HOMO-LUMO Energies

ParameterSymbolFormulaSignificance
Energy Gap ΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability. nih.govntu.edu.iq
Ionization Potential I-EHOMOThe energy required to remove an electron. nih.gov
Electron Affinity A-ELUMOThe energy released when an electron is added. nih.gov
Chemical Potential µ(EHOMO + ELUMO) / 2Describes the tendency of electrons to escape from a system. arabjchem.orgatlantis-press.com
Chemical Hardness η(ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. arabjchem.orgatlantis-press.com
Global Softness S or σ1 / (2η)The reciprocal of hardness; indicates high polarizability. arabjchem.orgatlantis-press.com
Electrophilicity Index ωµ² / (2η)Quantifies the ability of a molecule to accept electrons. arabjchem.orgatlantis-press.com

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. Theoretical calculations using DFT can accurately forecast vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

In studies of related thiazole (B1198619) derivatives, theoretical FT-IR and 1H-NMR spectra have been calculated using DFT with the B3LYP/6-311G(d,p) basis set. researchgate.net The computed vibrational frequencies for specific functional groups, such as N-H stretches, and the chemical shifts for protons on the heterocyclic ring are compared with experimental spectra. researchgate.net A strong correlation between the predicted and observed data provides confident validation of the molecular structure. chemijournal.com

Ab initio methods are a class of quantum chemical calculations derived directly from theoretical principles, without using experimental data. taylorfrancis.com Methods like Hartree-Fock (HF) fall into this category and are sometimes used alongside DFT to provide a comparative analysis of electronic properties. arabjchem.orgntu.edu.iq While often more computationally intensive than DFT, ab initio calculations can serve as a valuable benchmark for the electronic structure and properties of molecules.

Density Functional Theory (DFT) Applications

Reaction Mechanism Elucidation through Computational Modeling

Beyond predicting static molecular properties, computational modeling is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a chemical transformation to occur.

For heterocyclic systems like thieno[3,4-c]isoxazol-3-amine, computational studies can model their synthesis or subsequent reactions. For example, the synthesis of various thieno[2,3-d]pyrimidin-4-ones has been achieved through an aza-Wittig reaction, and computational modeling could be used to understand the energetics of this complex pathway, including the formation of intermediate carbodiimides and the final cyclization step. researchgate.netresearchgate.net Such studies provide a step-by-step view of the reaction at a molecular level, helping to explain why certain products are formed and how reaction conditions might influence the outcome. researchgate.net While specific computational studies on the reaction mechanisms of this compound are not widely available, the methodology is well-established for related thieno-fused systems. nih.gov

Conformational Analysis and Tautomerism Studies of the Fused System

There is no available research data in the public domain concerning the conformational analysis or tautomerism of this compound. Such studies would be valuable to understand the three-dimensional structure, stability of different conformers, and the potential for the molecule to exist in different tautomeric forms, such as the amine-imine tautomerism common in related amino-heterocyclic compounds.

Molecular Dynamics Simulations and Advanced Theoretical Approaches

No records of molecular dynamics simulations or the application of other advanced theoretical approaches specifically for this compound were found. Molecular dynamics simulations would provide insights into the dynamic behavior of the molecule over time, its interactions with solvents, and its flexibility, which are crucial for understanding its chemical reactivity and potential biological activity.

While general computational data for the compound, such as its molecular formula (C5H6N2OS) and predicted properties like its monoisotopic mass (142.02008 Da), are available in chemical databases, in-depth theoretical investigations as specified in the outline are not present in the reviewed literature. uni.lu

Structure Activity Relationship Sar and Ligand Design Principles

Design of Analogs for Specific Biological Target Interaction

The design of analogs based on the 4H,6H-thieno[3,4-c]isoxazol-3-amine scaffold is driven by the need to optimize interactions with specific biological targets. This involves a systematic investigation of how different chemical modifications to the core structure affect its molecular recognition by a target protein.

The nature and position of substituents on the thieno[3,4-c]isoxazole ring system play a pivotal role in determining the molecule's affinity and selectivity for its biological target. Research has shown that even minor changes to these substituents can lead to significant alterations in biological activity. For instance, in a series of thieno[3,2-d]isoxazole derivatives, which are structurally related to the thieno[3,4-c]isoxazole scaffold, modifications at various positions have been shown to modulate their inhibitory activity against certain enzymes.

One area of focus has been the substitution on the phenyl ring of related phenyl-thienoisoxazole structures. The introduction of different functional groups, such as halogens, alkyl, or alkoxy groups, can influence the electronic and steric properties of the molecule, thereby affecting its binding to the target protein. For example, the presence of electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, potentially leading to stronger or weaker electrostatic interactions with amino acid residues in the binding pocket.

Substituent Position Type of Substituent Observed Effect on Molecular Recognition
Phenyl RingHalogens (F, Cl, Br)Can enhance binding through halogen bonding and altered electronic properties.
Phenyl RingAlkyl Groups (e.g., CH3)May improve hydrophobic interactions within the binding pocket.
Phenyl RingAlkoxy Groups (e.g., OCH3)Can introduce hydrogen bond accepting capabilities and modify solubility.
Thiophene (B33073) RingVarious small groupsCan influence the overall topography and steric fit of the ligand.

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. In the context of thieno[3,4-c]isoxazole scaffolds, this approach has been explored to fine-tune their interaction with biological targets.

One common bioisosteric replacement involves the substitution of the thiophene ring with other five-membered heterocyclic rings, such as furan (B31954) or pyrrole. This can lead to changes in the electronic nature and hydrogen bonding capacity of the core structure, potentially resulting in altered binding modes or affinities. For example, replacing the sulfur atom in the thiophene ring with an oxygen atom (furan) or a nitrogen atom (pyrrole) can significantly impact the molecule's polarity and its interactions with the surrounding biological environment.

Another area of bioisosteric exploration is the modification of the isoxazole (B147169) ring. While maintaining the core isoxazole structure is often crucial for the desired biological activity, subtle changes, such as the replacement of a hydrogen atom with a fluorine atom, can be employed to modulate the acidity of neighboring protons and influence metabolic stability.

Original Functional Group Bioisosteric Replacement Potential Impact
Thiophene RingFuran RingAlters electronics and hydrogen bonding capabilities.
Thiophene RingPyrrole RingModifies polarity and potential for N-H hydrogen bonding.
Amine GroupHydroxyl GroupChanges from hydrogen bond donor/acceptor to primarily a donor.
Amine GroupMethylene (B1212753) GroupRemoves hydrogen bonding capacity, increases lipophilicity.

In Silico Prediction of Potential Biological Activities

Computational methods are increasingly being used to predict the biological activities of novel compounds, thereby accelerating the drug discovery process. These in silico techniques provide valuable insights into the potential interactions of ligands with their biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of this compound derivatives and in predicting their binding affinity. For instance, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein's binding site.

In several studies involving thieno[3,2-d]isoxazole derivatives, molecular docking has been successfully employed to rationalize their observed biological activities. These studies have highlighted the importance of specific interactions, such as hydrogen bonding between the isoxazole nitrogen and a backbone amide of the protein, or hydrophobic interactions between the thiophene ring and non-polar residues.

Binding affinity predictions, often performed in conjunction with molecular docking, provide a quantitative estimate of the strength of the ligand-protein interaction. These predictions are typically expressed as a binding energy or an inhibition constant (Ki). By comparing the predicted binding affinities of a series of analogs, researchers can prioritize the synthesis of compounds with the most promising interaction profiles.

Computational Technique Information Gained Application to Thienoisoxazole Scaffolds
Molecular DockingPreferred binding orientation, key intermolecular interactions (e.g., H-bonds, hydrophobic contacts).Elucidating the binding mode of derivatives within a target's active site.
Binding Affinity PredictionQuantitative estimation of ligand-protein binding strength (e.g., binding energy, Ki).Prioritizing the synthesis of analogs with potentially higher potency.
Molecular Dynamics SimulationsDynamic behavior of the ligand-protein complex over time, stability of interactions.Assessing the stability of the predicted binding pose and interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built by correlating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) with the observed biological data.

For thieno[3,4-c]isoxazole derivatives and related compounds, QSAR models can be developed to predict their biological activity, such as their inhibitory potency against a specific enzyme. The development of a robust QSAR model typically involves the following steps:

Data Set Preparation: A diverse set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized compounds based solely on their chemical structure. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby saving time and resources in the drug discovery pipeline.

Applications and Future Directions in Chemical Research

Role as a Privileged Scaffold in Heterocyclic Chemical Biology

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The thieno[3,4-c]isoxazole core is a prime candidate for such a designation due to the established biological importance of its constituent heterocycles.

The isoxazole (B147169) ring is a five-membered heterocycle that is a common feature in numerous commercially available drugs, valued for its ability to participate in a wide spectrum of biological interactions. nih.govdaneshyari.com Its inclusion in a molecule can enhance efficacy, reduce toxicity, and improve pharmacokinetic profiles. daneshyari.com Isoxazole derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.net This versatility stems from the isoxazole's unique electronic properties and its capacity to act as a bioisosteric replacement for other functional groups, thereby modulating a compound's interaction with protein targets. daneshyari.com

Similarly, the thieno[2,3-d]pyrimidine (B153573) system, a related thieno-fused heterocycle, is considered an opulent scaffold in drug discovery. nih.gov As a bioisostere of purine (B94841) bases like adenine, it can interact with a wide array of biological targets, leading to applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov Thiophene-containing compounds are often referred to as "wonder heterocycles" due to their extensive biological activities. researchgate.net

The fusion of thiophene (B33073) and isoxazole rings into the thieno[3,4-c]isoxazole framework, particularly with the versatile 3-amino group, creates a novel scaffold with significant potential. This combination of two potent pharmacophores suggests that 4H,6H-thieno[3,4-c]isoxazol-3-amine and its derivatives could serve as a foundation for developing new therapeutic agents targeting a diverse range of diseases. daneshyari.comnih.gov

Table 1: Biological Activities of Related Heterocyclic Scaffolds

ScaffoldDocumented Biological ActivitiesKey Examples / References
Isoxazole Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, NeuroprotectiveNVP-AUY922 (HSP90 inhibitor), Sulfisoxazole (B1682709), Risperidone daneshyari.comrsc.orgresearchgate.netespublisher.com
Thienopyrimidine Anticancer, Anti-inflammatory, Antimicrobial, CNS ProtectivePI3K/mTOR inhibitors, Analgesic agents nih.govresearchgate.netnih.gov
Thienopyrazole Anticancer (Kinase Inhibitor), Antiviral, Anti-inflammatoryTpz-1 (Cytotoxic agent) mdpi.com
Benzisoxazole Anticonvulsant, Antipsychotic, Antimicrobial, AnticancerZonisamide, Risperidone organic-chemistry.org

Potential in the Development of Advanced Chemical Probes and Tools

Advanced chemical probes are essential for elucidating complex biological processes, identifying drug targets, and validating ligand-protein interactions. The this compound scaffold possesses inherent features that make it an attractive starting point for the design of such tools.

A key development in chemical proteomics is the use of photoaffinity labeling (PAL), where a small molecule probe incorporates a photoreactive group that forms a covalent bond with its target protein upon UV irradiation. nih.gov Remarkably, the isoxazole ring itself has been shown to possess intrinsic photochemical reactivity, allowing it to function as a minimalist photo-crosslinker without the need for more perturbing, extrinsic photoreactive groups like diazirines or benzophenones. nih.gov This innate ability means that isoxazole-containing compounds can be converted into chemical probes with minimal structural modification, preserving their original binding properties.

The 3-amino group on the this compound scaffold provides a crucial handle for further functionalization. This amine can be readily modified to attach reporter tags, such as fluorophores (e.g., Alexa Fluor 488) or biotin, or it can be appended with an alkyne or azide (B81097) group for subsequent bioorthogonal "click" chemistry reactions. nih.gov For instance, a probe based on this scaffold could be designed with an alkyne handle, allowing for the copper-catalyzed cycloaddition of an azide-bearing fluorescent dye after photo-crosslinking to its cellular targets. This would enable visualization and identification of the target proteins.

The potential utility is exemplified by studies where a sulfisoxazole probe, featuring an alkyne handle, was used for photo-crosslinking in cell lysates to identify its protein interaction partners. nih.gov By leveraging the intrinsic photoreactivity of the isoxazole core and the synthetic versatility of the amino group, this compound could be developed into a new class of chemical probes for target discovery and validation. nih.gov

Advancements in Synthetic Methodologies for Novel Analogs

The exploration of this compound and its derivatives in chemical biology and drug discovery is contingent on the availability of robust and flexible synthetic methods. While direct synthesis of this specific compound is not widely reported, advancements in the synthesis of isoxazoles and thieno-fused systems provide a clear roadmap for the generation of a library of novel analogs.

The construction of the isoxazole ring is most commonly achieved via a [3+2] dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene. nih.goveresearchco.com Modern advancements have introduced various catalysts, including copper(I) and ruthenium(II), which improve reaction rates, yields, and regioselectivity, often under mild, eco-friendly conditions. nih.govresearchgate.net Metal-free synthetic routes have also been developed, utilizing methods such as enamine-triggered cycloadditions or microwave-assisted reactions to produce highly substituted isoxazoles. nih.govorganic-chemistry.org

The synthesis of the thiophene portion and its subsequent fusion can be approached through several established routes. The Gewald reaction, for example, is a powerful multicomponent reaction for synthesizing 2-aminothiophenes. researchgate.net For the specific thieno[3,4-c] fused system, synthetic strategies would likely involve the construction of a suitably substituted thiophene precursor followed by intramolecular cyclization to form the isoxazole ring, or vice versa.

Table 2: Selected Synthetic Methods for Isoxazole Ring Formation

MethodDescriptionAdvantagesReference
[3+2] Cycloaddition Reaction of a nitrile oxide (often generated in situ from an oxime) with an alkyne.Foundational and versatile method for isoxazole synthesis. eresearchco.com
Cu(I)-Catalyzed Cycloaddition "Click Chemistry" approach using a copper catalyst with terminal alkynes.High yields, excellent regioselectivity, mild conditions. nih.gov
Ru(II)-Catalyzed Cycloaddition Enables reaction with non-terminal alkynes to produce trisubstituted isoxazoles.Broader substrate scope than copper-catalyzed methods. researchgate.net
Enamine-Triggered Cycloaddition A metal-free reaction of aldehydes and N-hydroximidoyl chlorides.High yields, avoids metal catalysts, environmentally friendly. organic-chemistry.org
Intramolecular Cyclization Cyclization of precursors like α,β-acetylenic oximes.Provides access to specific substitution patterns. organic-chemistry.org

To generate analogs of this compound, one could envision a strategy starting with a substituted thiophene. Functional groups on the thiophene ring could be manipulated to introduce the necessary components for isoxazole ring formation, such as an oxime and a leaving group, leading to an intramolecular cyclization that forms the desired thieno[3,4-c]isoxazole core. The amino group could be introduced at a late stage or carried through the synthesis.

Interdisciplinary Research Opportunities in Organic and Computational Chemistry

The exploration of novel heterocyclic scaffolds like this compound is greatly accelerated by the synergy between synthetic organic chemistry and computational chemistry. This interdisciplinary approach allows for the rational design of new derivatives and a deeper understanding of their potential biological activity before committing to extensive synthetic work.

Computational studies, including Density Functional Theory (DFT) calculations and molecular docking, are invaluable tools. DFT studies can predict the electronic properties, stability, and reactivity of the scaffold and its analogs, offering insights into reaction mechanisms and regioselectivity of synthetic routes. nih.gov For instance, computational analysis has been used to rationalize the regioselectivity of 1,3-dipolar cycloaddition reactions in the synthesis of isoxazole derivatives and to understand the electronic transitions observed in the UV-Vis spectra of thieno-fused heterocycles. nih.govnih.gov

Molecular docking simulations can predict how analogs of this compound might bind to the active sites of various protein targets, such as kinases or cholinesterases. mdpi.comnih.gov By modeling the interactions between the ligand and the protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity. This approach has been successfully applied to other thieno-fused systems, where docking studies helped identify key interactions responsible for the inhibition of enzymes like butyrylcholinesterase. nih.gov

An integrated research program would involve:

Computational Screening: Docking the 4H,6H-thieno[3,4-c]isoxazole scaffold and a virtual library of its derivatives against various disease-relevant targets.

Rational Synthesis: Synthesizing the most promising candidates identified through computational screening, using the advanced methodologies described in the previous section.

Biological Evaluation: Testing the synthesized compounds in relevant in vitro assays to validate the computational predictions.

Iterative Optimization: Using the experimental results to refine the computational models and design the next generation of improved analogs.

This closed-loop, interdisciplinary approach maximizes research efficiency and increases the probability of discovering novel bioactive compounds based on the promising this compound scaffold.

Q & A

Basic: What are the common synthetic routes for preparing 4H,6H-thieno[3,4-c]isoxazol-3-amine derivatives?

A widely used method involves intramolecular cyclization followed by oxidation. For example, 3a,4-dihydro-3H,6H-thieno[3,4-c]isoxazole derivatives can be oxidized using periodic acid in the presence of iron(III) chloride. The reaction is typically conducted in acetonitrile, followed by quenching with sodium thiosulfate and purification via column chromatography (eluent: cyclohexane/ethyl acetate) . This approach yields structurally diverse derivatives with reported yields of 60–64% for specific analogs .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound derivatives?

Key factors include:

  • Catalyst loading : Adjusting iron(III) chloride stoichiometry to balance reactivity and side reactions.
  • Solvent choice : Acetonitrile is preferred for its polarity and compatibility with oxidizing agents.
  • Temperature control : Maintaining a controlled temperature (e.g., 25–40°C) during oxidation to prevent over-oxidation.
  • Purification : Optimizing chromatographic conditions (e.g., gradient elution) to resolve closely related byproducts. For example, NMR data discrepancies between calculated and observed values (e.g., carbon content deviations) suggest the need for rigorous post-synthetic characterization to confirm purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • 1H and 13C NMR : Critical for confirming regiochemistry and substituent positioning. For instance, benzylic protons in derivatives like Rac-6-[(1R,2S,3S)-...]-thieno[3,4-c]isoxazole show distinct splitting patterns (δ 3.5–4.5 ppm) .
  • LC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates).
  • Elemental analysis : Cross-references calculated vs. observed C/H/N ratios to assess purity (e.g., 72.92% C observed vs. 72.80% calculated) .

Advanced: How to address discrepancies in NMR data when synthesizing novel thieno-isoxazol-amine derivatives?

Discrepancies often arise from:

  • Dynamic rotational isomerism : Thieno-isoxazole rings may exhibit restricted rotation, causing peak broadening. Variable-temperature NMR can resolve this.
  • Residual solvents : Ensure complete removal under vacuum before analysis.
  • Stereochemical complexity : For chiral analogs (e.g., Rac-6 derivatives), use chiral columns or derivatization agents to confirm enantiopurity. Cross-reference with X-ray crystallography if available .

Basic: What safety precautions are recommended when handling thieno-isoxazol-amine compounds in the laboratory?

  • Waste management : Segregate reaction waste (e.g., FeCl3-containing residues) and transfer to certified hazardous waste facilities .
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods during synthesis due to potential irritancy of intermediates.
  • Ventilation : Ensure adequate airflow to mitigate exposure to volatile byproducts (e.g., acetic anhydride used in Pummerer reactions) .

Advanced: What strategies resolve solubility issues during purification of thieno-isoxazol-amine derivatives?

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for dissolving crystalline precipitates.
  • Derivatization : Introduce solubilizing groups (e.g., benzyl ethers) transiently during synthesis, as seen in the use of benzyl-protected intermediates .
  • Chromatographic optimization : Employ mixed-mode stationary phases (e.g., C18 with ion-pairing agents) for challenging separations.

Basic: What are the key steps in cyclization reactions for forming the thieno-isoxazole ring system?

  • Precursor activation : Use acid catalysis (e.g., H2SO4) or Lewis acids (e.g., FeCl3) to promote intramolecular cyclization.
  • Thermal control : Reactions often proceed under reflux (e.g., ethanol at 80°C) to drive ring closure, as demonstrated in analogous dihydropyrano-pyrazol-amine syntheses .
  • Workup : Neutralize acidic conditions post-cyclization to prevent decomposition.

Advanced: How to design experiments to confirm the regioselectivity in thieno-isoxazol-amine synthesis?

  • Isotopic labeling : Introduce deuterium at suspected reactive sites to track bond formation via mass spectrometry.
  • Competition experiments : Compare reactivity of substituted vs. unsubstituted precursors under identical conditions.
  • Computational modeling : Use DFT calculations to predict favored transition states, aligning with experimental NMR shifts (e.g., δ 6.85–7.11 ppm for aromatic protons in related thiazole derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.